L-Hyoscyamine (Standard)
Description
Historical Trajectories in Solanaceous Alkaloid Scientific Inquiry
The study of solanaceous alkaloids like hyoscyamine (B1674123) has a long history, with early uses in traditional medicine for their potent physiological effects. bohrium.comnih.gov Scientific inquiry into these compounds began in the 19th century with the isolation of atropine (B194438) in 1832, followed by the understanding that it is a racemic mixture of d- and l-hyoscyamine (B7768854). nih.govnih.gov Early research focused on the extraction and isolation of these alkaloids from various plant sources. For instance, hyoscyamine was isolated from Hyoscyamus niger, Atropa belladonna, and Datura stramonium. drugfuture.com The development of analytical techniques was crucial in distinguishing between different alkaloids within the Solanaceae family.
The historical use of these plants for their medicinal and sometimes toxic properties spurred chemical investigations to identify the active constituents. nih.govnih.gov These early studies laid the groundwork for understanding the structure and activity of tropane (B1204802) alkaloids. The realization that hyoscyamine is the more active isomer of atropine was a significant milestone in the pharmacological understanding of these compounds. nih.gov
Contemporary Significance of Hyoscyamine Hydrochloride in Chemical Biology Research
In modern chemical biology, hyoscyamine hydrochloride continues to be a subject of interest due to its well-defined pharmacological activity as a non-selective muscarinic acetylcholine (B1216132) receptor antagonist. wikipedia.orgbohrium.com This property makes it a valuable tool for studying the cholinergic system and its role in various physiological processes. bohrium.comacs.org
Current research explores its potential in several areas:
Drug Discovery and Development: Hyoscyamine serves as a lead compound for the development of more selective anticholinergic drugs. bohrium.comkahaku.go.jp Its interaction with muscarinic receptors is a focal point for designing new therapeutic agents. wikipedia.org
Biotechnological Production: There is ongoing research into the biotechnological production of hyoscyamine and other tropane alkaloids using plant cell cultures and genetically modified organisms to ensure a stable and controlled supply. nih.govmdpi.com
Neuroscience Research: As an anticholinergic agent that can cross the blood-brain barrier, hyoscyamine is utilized in preclinical studies to investigate cognitive functions and the mechanisms underlying certain neurological disorders. bohrium.comacs.org
Table 1: Physicochemical Properties of Hyoscyamine
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C17H23NO3 | nih.gov |
| Molecular Weight | 289.37 g/mol | drugfuture.com |
| Melting Point | 108.5°C | drugfuture.com |
| pKa | 9.7 (at 21°C) | drugfuture.com |
Fundamental Methodological Challenges in Hyoscyamine Hydrochloride Investigation
The investigation of hyoscyamine hydrochloride presents several methodological challenges that researchers must address to obtain accurate and reproducible results.
One of the primary challenges is the stereochemical instability of hyoscyamine. It can readily racemize to form atropine, particularly during extraction and purification processes, which can affect the interpretation of pharmacological data. nih.govmdpi.com This necessitates careful control of experimental conditions to maintain the integrity of the levorotatory isomer.
Another significant challenge lies in the analytical quantification of hyoscyamine in complex biological matrices. The development of sensitive and selective analytical methods is crucial for accurate determination. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed. sielc.comresearchgate.nettubitak.gov.tr However, matrix effects and the presence of structurally similar alkaloids can interfere with the analysis, requiring meticulous method development and validation. researchgate.net
Furthermore, the hydrophilic nature of calystegines, another group of tropane alkaloids, has led to less research on them until their role as glucosidase inhibitors was suggested. bohrium.com This highlights how the physicochemical properties of related compounds can influence research focus and methodological approaches within the broader field of solanaceous alkaloid investigation.
Table 2: Common Analytical Techniques for Hyoscyamine
| Technique | Description | Reference |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | A widely used method for the separation and quantification of hyoscyamine in various samples. nih.govsielc.com | sielc.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A sensitive technique for the identification and quantification of hyoscyamine, often used for complex mixtures. | tubitak.gov.tr |
Structure
2D Structure
Properties
IUPAC Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUNBYITZUJHSG-VFSICIBPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941522, DTXSID80889335 | |
| Record name | (3beta)-Hyoscyamine | |
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| Record name | Hyoscyamine | |
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Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 G DISSOLVES IN 281 ML OF WATER (PH 9.5), 69 ML OF ETHER, 150 ML OF BENZENE, 1 ML OF CHLOROFORM; FREELY SOL IN ALCOHOL, DIL ACIDS | |
| Record name | Hyoscyamine | |
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| Record name | (-)-HYOSCYAMINE | |
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Color/Form |
SILKY, TETRAGONAL NEEDLES FROM EVAPORATING ALCOHOL, WHITE CRYSTALLINE POWDER | |
CAS No. |
101-31-5, 912642-93-4 | |
| Record name | Hyoscyamine [USP:BAN] | |
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| Record name | Hyoscyamine | |
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| Record name | Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (.alpha.S)- | |
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| Record name | (3beta)-Hyoscyamine | |
| Source | EPA DSSTox | |
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| Record name | Hyoscyamine | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hyoscyamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.667 | |
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| Record name | HYOSCYAMINE | |
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| Record name | (-)-HYOSCYAMINE | |
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Melting Point |
108.5 °C | |
| Record name | Hyoscyamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00424 | |
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| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (-)-HYOSCYAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3552 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Biosynthesis and Advanced Synthetic Strategies for Hyoscyamine Hydrochloride and Analogues
Elucidation of Endogenous Hyoscyamine (B1674123) Biosynthetic Pathways
The biosynthesis of hyoscyamine is a complex process primarily occurring in the roots of several plant species belonging to the Solanaceae family, such as Atropa belladonna, Hyoscyamus niger, and Datura stramonium mdpi.comnih.gov. The tropane (B1204802) alkaloid biosynthetic pathway is a highly regulated cascade of enzymatic reactions that convert primary metabolites into the characteristic bicyclic tropane skeleton and subsequent esterification to form hyoscyamine mdpi.comnih.govpnas.org.
Enzymatic Catalysis in Tropane Alkaloid Biogenesis
The journey from simple amino acid precursors to the complex structure of hyoscyamine is orchestrated by a series of specific enzymes. The pathway begins with the decarboxylation of L-ornithine to putrescine, a reaction catalyzed by ornithine decarboxylase (ODC) nih.govfrontiersin.org. Putrescine then undergoes methylation to N-methylputrescine, a critical step catalyzed by putrescine N-methyltransferase (PMT) mdpi.comoup.com. This reaction is considered a committed step in tropane alkaloid biosynthesis pnas.org.
The subsequent steps involve the oxidation of N-methylputrescine and cyclization to form the tropane ring system. A key intermediate in this pathway is tropinone (B130398), which is formed through the action of a polyketide synthase (PYKS) and a cytochrome P450-mediated cyclization nih.gov. Tropinone stands at a crucial branch point in the pathway. Its stereospecific reduction is catalyzed by two distinct enzymes: tropinone reductase I (TRI) and tropinone reductase II (TRII) mdpi.com. TRI reduces tropinone to tropine (B42219), the precursor for hyoscyamine and scopolamine (B1681570), while TRII produces pseudotropine, which leads to the synthesis of other alkaloids like calystegines mdpi.comwikipedia.org.
The final steps in hyoscyamine biosynthesis involve the esterification of tropine with tropic acid, which is derived from phenylalanine researchgate.net. This esterification is not a direct condensation but proceeds via an intermediate, littorine (B1216117), which is then rearranged to hyoscyamine mdpi.com. Furthermore, hyoscyamine can be converted to another medicinally important tropane alkaloid, scopolamine, through a two-step oxidation process catalyzed by hyoscyamine 6β-hydroxylase (H6H) mdpi.com. A recently identified hyoscyamine dehydrogenase (HDH) has also been shown to be involved in the formation of hyoscyamine from hyoscyamine aldehyde acs.org.
| Enzyme | Abbreviation | Function | Reference |
|---|---|---|---|
| Ornithine Decarboxylase | ODC | Catalyzes the conversion of L-ornithine to putrescine. | nih.govfrontiersin.org |
| Putrescine N-methyltransferase | PMT | Catalyzes the methylation of putrescine to N-methylputrescine. | mdpi.comoup.com |
| Tropinone Reductase I | TRI | Catalyzes the stereospecific reduction of tropinone to tropine. | mdpi.com |
| Hyoscyamine 6β-hydroxylase | H6H | Catalyzes the conversion of hyoscyamine to scopolamine. | mdpi.com |
| Hyoscyamine Dehydrogenase | HDH | Involved in the formation of hyoscyamine from hyoscyamine aldehyde. | acs.org |
Genetic Regulation and Expression of Biosynthetic Enzymes in Plant Models
The biosynthesis of hyoscyamine is tightly regulated at the genetic level, with the expression of biosynthetic genes being both spatially and temporally controlled. The primary site of tropane alkaloid synthesis is the roots of the plants, from where they are translocated to the aerial parts for storage mdpi.com. Studies have shown that the genes encoding key enzymes in the pathway, such as PMT and H6H, are predominantly expressed in the root pericycle mdpi.comnih.gov.
The expression of these genes is also influenced by various internal and external factors. Plant hormones and signaling molecules, such as methyl jasmonate (MJ), have been shown to act as elicitors, significantly upregulating the expression of genes like PMT, TRI, and H6H in the roots of Datura stramonium nih.govmdpi.comnih.gov. This upregulation of gene expression often correlates with an increased accumulation of hyoscyamine and scopolamine nih.govnih.gov. However, the response to elicitors can be species-specific, indicating complex and diverse regulatory mechanisms across different tropane alkaloid-producing plants mdpi.com.
The regulation of these biosynthetic pathways is not solely dependent on individual gene expression but also on the interplay between different enzymes and the availability of precursors. For instance, the differential expression and activity of TRI and TRII determine the metabolic flux towards either hyoscyamine/scopolamine or calystegine synthesis mdpi.com. Understanding these intricate regulatory networks is crucial for developing effective strategies to manipulate and enhance the production of desired alkaloids.
Metabolic Engineering and Biotechnological Approaches for Hyoscyamine Production Enhancement
The low in-planta accumulation of hyoscyamine and other tropane alkaloids has driven the development of metabolic engineering and biotechnological strategies to enhance their production nih.govfrontiersin.orgresearchgate.net. These approaches primarily focus on the overexpression of key rate-limiting enzymes in the biosynthetic pathway in homologous or heterologous systems nih.govfrontiersin.orgnih.gov.
Hairy root cultures, induced by Agrobacterium rhizogenes, have proven to be a valuable platform for studying and engineering tropane alkaloid biosynthesis due to their genetic stability and high growth rate pnas.orgnih.gov. Overexpression of single genes in hairy root cultures of various Solanaceae species has yielded mixed results. For example, overexpression of PMT has been shown to increase hyoscyamine and scopolamine content in some species but not in others, highlighting the complexity of metabolic regulation oup.comnih.gov. Similarly, overexpression of H6H has been successful in converting hyoscyamine to the more valuable scopolamine nih.govkoreascience.kr.
More recent and successful strategies have focused on the simultaneous overexpression of multiple genes to synergistically enhance the metabolic flux towards the desired product. The co-expression of PMT and H6H in Hyoscyamus niger hairy root cultures resulted in a significant increase in scopolamine production, demonstrating the effectiveness of a "push and pull" strategy to channel precursors through the pathway pnas.orgnih.gov. Furthermore, the entire 13-enzyme biosynthetic pathway for hyoscyamine and scopolamine has been successfully reconstituted in a heterologous host, Nicotiana benthamiana, paving the way for the de novo synthesis of these valuable alkaloids in non-producing plant species mdpi.comnih.gov. While the production of hyoscyamine and scopolamine has also been achieved in engineered yeast cells, the yields are currently too low for industrial production nih.govfrontiersin.org.
| Strategy | Target Gene(s) | Plant System | Outcome | Reference |
|---|---|---|---|---|
| Single gene overexpression | ODC | Atropa belladonna hairy roots | Increased hyoscyamine and anisodamine (B1666042) production. | nih.gov |
| Single gene overexpression | PMT | Datura metel hairy roots | Increased hyoscyamine and scopolamine production. | oup.com |
| Single gene overexpression | H6H | Hyoscyamus muticus hairy roots | Significant increase in scopolamine production. | nih.gov |
| Co-expression of multiple genes | PMT and H6H | Hyoscyamus niger hairy roots | Substantial increase in scopolamine accumulation. | pnas.orgnih.gov |
| Pathway reconstruction | 13 biosynthetic genes | Nicotiana benthamiana | De novo synthesis of hyoscyamine and scopolamine. | mdpi.com |
Total Synthesis and Semisynthetic Derivatization of Hyoscyamine Hydrochloride
In parallel to the exploration of its biosynthesis, the chemical synthesis of hyoscyamine has been a long-standing challenge and a testament to the advancements in organic synthesis. The core of this challenge lies in the stereoselective construction of the tropane scaffold, the bicyclic [3.2.1] octane (B31449) ring system that forms the backbone of hyoscyamine.
Stereoselective Synthesis of the Tropane Scaffold
The 8-azabicyclo[3.2.1]octane scaffold is the central structural motif of tropane alkaloids and its stereoselective synthesis has been a major focus of synthetic organic chemistry ehu.esrsc.orgrsc.org. One of the most celebrated achievements in this area is Robinson's biomimetic synthesis of tropinone in 1917 wikipedia.orgresearchgate.netbris.ac.ukrsc.org. This one-pot reaction, which mimics the biosynthetic pathway, involves the condensation of succinaldehyde, methylamine, and acetonedicarboxylic acid and is considered a landmark in total synthesis wikipedia.orgbris.ac.uk.
Since Robinson's pioneering work, numerous methodologies have been developed for the enantioselective construction of the tropane scaffold ehu.esrsc.orgrsc.orgnih.gov. These approaches often rely on the stereocontrolled formation of the bicyclic system from chiral starting materials or through asymmetric catalysis ehu.esrsc.org. For instance, enantioselective deprotonation using chiral lithium amide bases has been employed to synthesize enantiomers of naturally occurring tropane alkaloids ehu.esrsc.org. More recently, organocatalyzed 1,3-dipolar cycloadditions of 3-oxidopyridinium betaines have emerged as a powerful tool for the enantioselective synthesis of tropane derivatives nih.gov. These advanced synthetic methods provide access to a wide range of tropane analogues with defined stereochemistry, which is crucial for studying their structure-activity relationships.
Strategies for Creating Novel Hyoscyamine Hydrochloride Analogues and Derivatives
The development of novel analogues and derivatives of hyoscyamine is driven by the desire to improve its therapeutic properties, such as enhancing its potency, selectivity, or pharmacokinetic profile, while reducing side effects. These strategies often involve the modification of the tropane ring or the tropic acid moiety.
Semi-synthetic derivatization of naturally sourced hyoscyamine or its precursors is a common approach. For example, modifications at the C-6 and C-7 positions of the tropane ring can be achieved through various chemical transformations, providing access to a diverse range of analogues. The synthesis of new cocaine analogues bearing different substituents at these positions has been demonstrated, showcasing the versatility of the tropane scaffold for derivatization nih.gov.
Furthermore, the esterification of tropine with a variety of synthetic acids, in place of tropic acid, can lead to a wide array of novel hyoscyamine analogues with potentially altered pharmacological activities. The development of efficient and stereoselective methods for the synthesis of the tropane core is therefore crucial, as it provides the necessary building blocks for the creation of these new derivatives. The exploration of enzymatic plasticity and the reconstitution of biosynthetic pathways in heterologous organisms also open up new avenues for producing novel tropane alkaloids through metabolic engineering nih.gov. By combining the tools of synthetic chemistry and biotechnology, researchers can continue to explore the chemical space around hyoscyamine and develop new therapeutic agents.
Green Chemistry Principles Applied to Hyoscyamine Synthesis Research
The application of green chemistry principles to the synthesis of complex pharmaceutical compounds like hyoscyamine is pivotal for developing sustainable and environmentally benign manufacturing processes. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of hyoscyamine, research has increasingly shifted from traditional, multi-step chemical syntheses, which are often economically and environmentally challenging, towards biotechnological and biocatalytic methods that inherently align with green chemistry tenets.
Biocatalysis and Enzymatic Synthesis A cornerstone of green chemistry is the use of catalysts, preferably highly selective biocatalysts like enzymes, over stoichiometric reagents. The elucidation of the hyoscyamine biosynthetic pathway in plants has provided a roadmap for harnessing enzymes for its production. This pathway begins with the amino acids L-arginine and L-phenylalanine and involves several key enzymatic steps. biocyclopedia.com
Key enzymes in this pathway include:
Putrescine N-methyltransferase (PMT): Catalyzes a committed step in the synthesis of the tropane ring. researchgate.net
Tropinone Reductase I (TRI): Reduces tropinone to tropine, a crucial intermediate. mdpi.comwikipedia.org
Hyoscyamine 6β-hydroxylase (H6H): A bifunctional enzyme that can convert hyoscyamine into scopolamine. biocyclopedia.com
Hyoscyamine Dehydrogenase (HDH): Recently identified, this enzyme is involved in the final reduction step to form hyoscyamine from hyoscyamine aldehyde. acs.org
Leveraging this enzymatic machinery, researchers have successfully engineered microorganisms, particularly baker's yeast (Saccharomyces cerevisiae), to produce hyoscyamine and its precursor, tropine, de novo from simple sugars and amino acids. nih.govresearchgate.net This synthetic biology approach epitomizes several green chemistry principles simultaneously:
Use of Renewable Feedstocks: Utilizes simple sugars instead of petroleum-based starting materials. jocpr.comjddhs.com
Waste Prevention: Biosynthetic pathways are highly optimized to reduce the generation of byproducts. semanticscholar.org
Catalysis: The entire process relies on the catalytic power of enzymes, operating under mild conditions (ambient temperature and pressure in an aqueous environment).
Interactive Table 1: Key Enzymes in Hyoscyamine Biosynthesis and Green Chemistry Relevance
| Enzyme | Function in Pathway | Relevant Green Chemistry Principle(s) |
| Putrescine N-methyltransferase (PMT) | Catalyzes the N-methylation of putrescine, a key step toward the tropane skeleton. biocyclopedia.comresearchgate.net | Catalysis, Use of Renewable Feedstocks |
| Tropinone Reductase I (TRI) | Stereospecifically reduces tropinone to tropine. mdpi.com | Catalysis, High Selectivity (reduces waste) |
| Hyoscyamine Dehydrogenase (HDH) | Reduces hyoscyamine aldehyde to hyoscyamine. acs.org | Catalysis, High Selectivity |
| Hyoscyamine 6β-hydroxylase (H6H) | Hydroxylates hyoscyamine, initiating its conversion to scopolamine. biocyclopedia.comnih.gov | Catalysis, Atom Economy |
Atom Economy in Synthesis Atom economy, a concept developed by Barry Trost, assesses the efficiency of a chemical reaction by measuring the amount of starting material atoms that are incorporated into the final desired product. wikipedia.orgnih.gov Traditional chemical syntheses for complex molecules often suffer from poor atom economy due to the use of protecting groups and stoichiometric reagents that are not part of the final product. nih.govprimescholars.com
In contrast, microbial biosynthesis in engineered yeast represents a highly atom-economical approach. nih.govresearchgate.net The yeast cell acts as a self-contained chemical factory, converting a high percentage of the carbon from glucose into the target tropane alkaloid, with the primary byproducts being carbon dioxide and biomass. This avoids the generation of voluminous and often hazardous waste associated with conventional organic synthesis. wikipedia.org
Safer Solvents in Extraction and Purification The extraction of hyoscyamine from plant sources, such as Hyoscyamus niger, is a critical step in its traditional production. nih.govnih.gov Green chemistry principles guide the selection of solvents to minimize environmental impact and human health risks. mdpi.com Research has been conducted to evaluate the efficiency of different solvents for hyoscyamine extraction.
A study comparing various solvents found that methanol (B129727) provided the highest extraction yield. researchgate.net While methanol is effective, it is also toxic. The ideal green solvent is water, which is non-toxic and readily available, but it showed the lowest extraction efficiency for hyoscyamine in this particular study. researchgate.netmdpi.com This highlights a common challenge in green chemistry: balancing efficacy with environmental safety. Future research directions include the use of supercritical fluids like CO2, which is non-toxic and easily removed, or basified modifiers to improve extraction efficiency in greener solvent systems. jocpr.comnih.gov
Interactive Table 2: Comparison of Solvents for Hyoscyamine Extraction from H. niger Roots
| Solvent | Hyoscyamine Yield (µg/g dry weight) | Relative Efficiency (Compared to Water) | Green Chemistry Consideration |
| Methanol | 70.45 researchgate.net | 5.46x | Effective, but toxic and derived from fossil fuels. |
| Ethanol | 15.69 researchgate.net | 1.22x | Less toxic than methanol; can be a renewable bio-solvent. |
| Dichloromethane | 29.98 researchgate.net | 2.32x | Hazardous, environmentally persistent chlorinated solvent. |
| Acetonitrile | 57.75 researchgate.net | 4.48x | Toxic and a byproduct of plastics manufacturing. |
| Water | 12.90 researchgate.net | 1.00x | The ideal green solvent: non-toxic, cheap, and safe. mdpi.com |
Data sourced from a study on ultrasound-assisted extraction. nih.govresearchgate.net
By integrating biocatalysis, synthetic biology, and improved extraction techniques, the production of hyoscyamine and its analogues is progressively aligning with the principles of green chemistry, paving the way for a more sustainable pharmaceutical supply chain.
Molecular and Cellular Pharmacological Research of Hyoscyamine Hydrochloride
Ligand-Receptor Interaction Studies of Hyoscyamine (B1674123) Hydrochloride
Hyoscyamine hydrochloride exhibits a non-selective binding profile, acting as a competitive antagonist across all five subtypes of muscarinic acetylcholine (B1216132) receptors (M1-M5) nih.govdrugbank.com. This non-selectivity means it does not show a strong preference for any single subtype, binding to them with relatively similar affinity nih.gov. This characteristic is consistent with its racemic form, atropine (B194438), which is also known for its low selectivity nih.gov.
The primary mechanism of action involves blocking the effects of acetylcholine at these receptors drugbank.comgoodrx.com. Research confirms that hyoscyamine competitively and non-selectively antagonizes muscarinic receptors located in various tissues, including smooth muscle, cardiac muscle, and exocrine glands nih.govdrugbank.com. While specific equilibrium dissociation constants (Ki) across all five human receptor subtypes are not consistently detailed in a single report, its general high affinity is recognized. One source reports a dissociation constant (K) of 1.9 x 10⁻¹² at 19°C nih.gov. Studies comparing its effects on guinea-pig atria (predominantly M2 receptors) and ileum (predominantly M3 receptors) found no significant difference in affinity, further supporting its lack of receptor selectivity nih.gov.
| Receptor Subtype | Action of Hyoscyamine | Binding Nature |
|---|---|---|
| Muscarinic Acetylcholine Receptor M1 | Antagonist | Competitive, Non-selective |
| Muscarinic Acetylcholine Receptor M2 | Antagonist | Competitive, Non-selective |
| Muscarinic Acetylcholine Receptor M3 | Antagonist | Competitive, Non-selective |
| Muscarinic Acetylcholine Receptor M4 | Antagonist | Competitive, Non-selective |
| Muscarinic Acetylcholine Receptor M5 | Antagonist | Competitive, Non-selective |
Hyoscyamine hydrochloride functions as a classic orthosteric antagonist researchgate.net. This means it binds directly to the same site on the muscarinic receptor as the endogenous agonist, acetylcholine goodrx.com. By occupying this primary binding pocket, it competitively prevents acetylcholine from binding and activating the receptor nih.govconsensus.appdrugs.com.
Current pharmacological research does not characterize hyoscyamine as an allosteric modulator. Allosteric modulators bind to a site on the receptor that is spatially distinct from the orthosteric site, thereby altering the receptor's affinity or efficacy for the endogenous ligand. Hyoscyamine's mechanism is one of direct, competitive blockade at the acetylcholine binding site, and therefore, investigations center on its interactions within this orthosteric pocket rather than at a secondary, allosteric site nih.govmedchemexpress.com.
Receptor occupancy (RO) is a critical measure in pharmacology, quantifying the proportion of receptors bound by a drug. This parameter is essential for understanding the relationship between drug concentration and pharmacological effect medpace.com. Experimental methods to determine RO in vivo often involve techniques like positron emission tomography (PET) or ex vivo binding assays following systemic administration of the compound medpace.comnih.gov.
In vivo studies in mice using L-hyoscyamine (B7768854) demonstrated that two hours after intravenous administration, the concentration in the brain represented "maximum" specific binding to muscarinic receptors nih.gov. This indicates a high degree of receptor occupancy can be achieved in a physiological system.
Intracellular Signaling Cascades Modulated by Hyoscyamine Hydrochloride
As an antagonist of muscarinic receptors, hyoscyamine hydrochloride blocks the initiation of intracellular signaling cascades that are normally triggered by acetylcholine. These receptors are prototypical G protein-coupled receptors (GPCRs), and their signaling is mediated through the activation of specific heterotrimeric G proteins plos.orgjove.com.
The five muscarinic receptor subtypes couple to different families of G proteins, leading to distinct downstream cellular responses wikipedia.orgnih.gov. The M1, M3, and M5 subtypes preferentially couple to G proteins of the Gq/11 family jove.comnih.govresearchgate.net. The M2 and M4 subtypes predominantly couple to G proteins of the Gi/o family jove.comnih.govresearchgate.netpnas.org.
By binding to these receptors, hyoscyamine prevents the conformational change induced by acetylcholine that is necessary for G protein activation youtube.com. Consequently, it inhibits both Gq/11- and Gi/o-mediated pathways. Antagonism at M1, M3, and M5 receptors blocks the activation of the Gq/11 pathway, while antagonism at M2 and M4 receptors blocks the activation of the Gi/o pathway drugbank.com. This comprehensive blockade of muscarinic G protein signaling underlies the broad range of its physiological effects nih.govdrugbank.com.
| Receptor Subtype | Primary G-Protein Family Coupling | Effect of Hyoscyamine Antagonism |
|---|---|---|
| M1, M3, M5 | Gq/11 | Blocks Gq/11 pathway activation |
| M2, M4 | Gi/o | Blocks Gi/o pathway activation |
The blockade of G protein activation by hyoscyamine directly impacts the production and regulation of intracellular second messengers. Second messengers are molecules that relay signals from receptors on the cell surface to target molecules within the cell, amplifying the initial signal youtube.com.
Activation of the Gq/11 pathway by M1, M3, and M5 receptors stimulates the effector enzyme phospholipase C (PLC) jove.comnih.gov. PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) jove.com. Hyoscyamine's antagonism at these receptor subtypes prevents PLC activation, thereby inhibiting the generation of IP3 and DAG jove.comyoutube.com.
Phosphorylation Event Analysis in Cellular Models
Hyoscyamine hydrochloride, as a non-selective muscarinic acetylcholine receptor antagonist, indirectly influences cellular phosphorylation events. Muscarinic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate intracellular signaling cascades that frequently involve the phosphorylation of various proteins by kinases such as protein kinase A (PKA) and protein kinase C (PKC) mdpi.comnih.gov.
By competitively blocking these receptors, hyoscyamine hydrochloride prevents the downstream activation of these kinase pathways. For instance, the activation of M1, M3, and M5 muscarinic receptors typically leads to the stimulation of phospholipase C, which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG is a direct activator of PKC, which then phosphorylates numerous target proteins involved in various cellular responses mdpi.com. Hyoscyamine hydrochloride, by antagonizing these receptors, would consequently inhibit this phosphorylation cascade.
Similarly, the activation of M2 and M4 muscarinic receptors generally leads to the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP) and subsequently decreases the activity of PKA. While hyoscyamine hydrochloride's role as an antagonist would block this inhibition, leading to a relative increase in adenylyl cyclase activity, its primary effect in the context of cholinergic stimulation is the prevention of agonist-induced signaling. Research on cardiac membranes has shown that S-(-)-hyoscyamine can enhance forskolin-stimulated cyclic AMP synthesis, suggesting that it can suppress a constitutive inhibitory activity of muscarinic receptors on adenylyl cyclase semanticscholar.org. This indicates that in the absence of an agonist, hyoscyamine can act as an inverse agonist, further modulating the basal state of phosphorylation in the cell.
While the theoretical framework for hyoscyamine hydrochloride's influence on phosphorylation is well-established through its mechanism of action on muscarinic receptors, direct studies quantifying the phosphorylation levels of specific downstream proteins in various cellular models upon treatment with hyoscyamine hydrochloride are not extensively detailed in the available literature.
Ion Channel Modulation and Membrane Potential Studies
The interaction of hyoscyamine hydrochloride with ion channels appears to be primarily indirect, occurring as a consequence of its antagonism of muscarinic acetylcholine receptors. These receptors are known to modulate the activity of various ion channels, particularly potassium channels, through G-protein signaling drugbank.com.
Voltage-Gated Ion Channel Interaction Research
Direct interaction of hyoscyamine hydrochloride with voltage-gated ion channels has not been extensively documented. However, its effects on tissues with abundant voltage-gated ion channels, such as cardiac and smooth muscle, are well-known. For example, the antagonism of M2 muscarinic receptors in the sinoatrial and atrioventricular nodes of the heart leads to an increase in heart rate and contractility drugbank.com. This effect is mediated by the modulation of ion channels responsible for cardiac action potentials.
A study on a quaternary analog of hyoscyamine, phenthonium, revealed that it can act as a K(+)-channel opener, which suggests a potential mechanism for influencing membrane potential nih.gov. Another study on a quaternary derivative of l-hyoscyamine indicated that its facilitatory action on acetylcholine release may be mediated by an increase in the conductance of inwardly rectifying potassium channels, an effect likely related to its antimuscarinic activity.
Ligand-Gated Ion Channel Modulatory Effects
While hyoscyamine hydrochloride's primary targets are muscarinic receptors, there is some evidence to suggest that its derivatives may interact with ligand-gated ion channels. A study on the quaternary analog of hyoscyamine, phenthonium, demonstrated that it acts as an allosteric blocker of α(1)2βγϵ nicotinic receptors, which are a type of ligand-gated ion channel nih.gov. This non-competitive inhibition of nicotinic receptor responses was shown to be independent of its antimuscarinic activity nih.gov.
It is important to note that this research was conducted on a derivative of hyoscyamine, and further investigation is needed to determine if hyoscyamine hydrochloride itself has similar direct modulatory effects on ligand-gated ion channels.
Enzyme Activity Inhibition and Activation Profiles of Hyoscyamine Hydrochloride
Acetylcholinesterase Inhibition Kinetics
Hyoscyamine hydrochloride is not a direct inhibitor of acetylcholinesterase (AChE). Its clinical utility in cases of anticholinesterase toxicity stems from its ability to act as a competitive antagonist at muscarinic acetylcholine receptors nih.govdrugs.com. In situations of poisoning by cholinesterase inhibitors, there is an excess of acetylcholine in the synaptic cleft, leading to overstimulation of muscarinic and nicotinic receptors nih.gov.
Hyoscyamine hydrochloride mitigates the toxic effects by blocking the binding of the excess acetylcholine to muscarinic receptors, thereby reducing the symptoms of parasympathetic overstimulation nih.govdrugs.com. It does not, however, interact with or inhibit the acetylcholinesterase enzyme itself. Therefore, kinetic studies detailing the inhibition of acetylcholinesterase by hyoscyamine hydrochloride are not applicable.
Table 1: Comparative Mechanism of Action in Anticholinesterase Toxicity
| Compound | Primary Mechanism of Action | Effect on Acetylcholinesterase |
| Hyoscyamine Hydrochloride | Competitive antagonist of muscarinic acetylcholine receptors | No direct inhibition |
| Cholinesterase Inhibitors (e.g., Organophosphates) | Covalent modification and inactivation of acetylcholinesterase | Irreversible inhibition |
| Reversible AChE Inhibitors (e.g., Physostigmine) | Reversible binding to and inhibition of acetylcholinesterase | Reversible inhibition |
Interactions with Other Relevant Enzymatic Systems
The primary interaction of hyoscyamine hydrochloride with enzymatic systems is related to its metabolism. Like many xenobiotics, hyoscyamine is metabolized in the liver, primarily by the cytochrome P450 (CYP) family of enzymes nih.govresearchgate.net. Specifically, CYP3A4 is one of the isozymes involved in its biotransformation.
There is no substantial evidence to suggest that hyoscyamine hydrochloride acts as a significant inhibitor or activator of other major enzymatic systems. Its pharmacological effects are overwhelmingly attributed to its receptor-blocking activity rather than direct modulation of enzyme function.
Advanced Analytical Methodologies for Hyoscyamine Hydrochloride Research
High-Resolution Chromatographic Techniques for Quantification and Purity Assessment
Chromatographic techniques are fundamental in the analytical workflow of hyoscyamine (B1674123) hydrochloride, enabling the separation and quantification of the analyte and its related substances.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the sensitive and specific determination of hyoscyamine. A validated LC-MS/MS method for l-hyoscyamine (B7768854) in human plasma demonstrated a linearity range of 20-500 pg/mL using scopolamine (B1681570) as an internal standard. nih.gov This method, employing atmospheric pressure chemical ionization (APCI) and multiple reaction monitoring (MRM), achieved a short run time of 1.8 minutes. nih.gov The between-run precision was 1.2 to 5.0% RSD, with an accuracy of -4.5 to +2.5% relative error. nih.gov
Another study developed an LC-MS/MS assay for l-hyoscyamine in human plasma with a concentration range of 20.0-400 pg/mL. nih.gov This method utilized a chiral column and liquid-liquid extraction for sample preparation. nih.gov The parent-product ion transition for l-hyoscyamine was m/z 290.1 → 124.1. nih.gov The accuracy of this assay ranged from -2.7% to 4.5%, and the precision was within a 6.3% coefficient of variation. nih.gov Furthermore, a simple LC-MS/MS method was developed for the analysis of hyoscyamine in human serum and urine, with detection limits of 0.02 ng/mL and recoveries between 86.0-105%. researchgate.netsemanticscholar.org
Interactive Data Table: LC-MS/MS Method Parameters for Hyoscyamine Analysis
| Parameter | Method 1 (Human Plasma) nih.gov | Method 2 (Human Plasma) nih.gov | Method 3 (Human Serum & Urine) researchgate.netsemanticscholar.org |
| Linearity Range | 20-500 pg/mL | 20.0-400 pg/mL | Not specified |
| Internal Standard | Scopolamine | Not specified | Not specified |
| Ionization Technique | APCI | Not specified | Not specified |
| Run Time | 1.8 minutes | Not specified | Not specified |
| Precision (RSD) | 1.2 to 5.0% (between-run) | < 6.3% | Not specified |
| Accuracy (RE) | -4.5 to +2.5% (between-run) | -2.7% to 4.5% | Not specified |
| Detection Limit | Not specified | Not specified | 0.02 ng/mL |
| Recovery | Not specified | Not specified | 86.0-105% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and thermally stable compounds, making it suitable for metabolite profiling. azolifesciences.comthermofisher.com For non-volatile metabolites, chemical derivatization is often required to increase their volatility. thermofisher.com This technique offers high chromatographic separation power and reproducible retention times. thermofisher.com The electron ionization (EI) used in GC-MS generates reproducible molecular fragmentation patterns, which are invaluable for metabolite identification through comparison with spectral libraries. thermofisher.com GC-MS-based metabolomics can identify and semi-quantify over 200 compounds in biological fluids. nih.gov However, for thermally labile compounds like hyoscyamine, derivatization is necessary to prevent degradation during analysis. researchgate.net
Chiral Chromatography for Enantiomeric Purity and Isomer Separation
The enantiomeric purity of hyoscyamine is crucial as the pharmacological activity resides primarily in the (-)-hyoscyamine (l-hyoscyamine) enantiomer. nih.govurjc.es Chiral high-performance liquid chromatography (HPLC) is the standard technique for separating enantiomers. unife.it A chiral HPLC-MS/MS method was developed for the enantiomeric determination of (−)- and (+)-hyoscyamine. urjc.es Optimal separation was achieved on a Chiralpak® AY-3 polysaccharide-based stationary phase column, yielding a resolution (Rs) of 1.59 in 6.5 minutes. urjc.es This method demonstrated good linearity (R2 > 0.99), precision (RSD < 20%), and low quantification limits of 0.089 µg/L for (+)-hyoscyamine and 0.092 µg/L for (−)-hyoscyamine. urjc.es Another approach utilized a reversed-phase HPLC with circular dichroism (CD) detection to determine the enantiomeric ratio of hyoscyamine without the need for complete chiral separation, reducing the analysis time. nih.gov
Interactive Data Table: Chiral HPLC Method for Hyoscyamine Enantiomers urjc.es
| Parameter | Value |
| Chromatographic Column | Chiralpak® AY-3 |
| Resolution (Rs) | 1.59 |
| Analysis Time | 6.5 minutes |
| Linearity (R2) | > 0.99 |
| Precision (RSD) | < 20% |
| Quantification Limit ((+)-hyoscyamine) | 0.089 µg/L |
| Quantification Limit ((−)-hyoscyamine) | 0.092 µg/L |
| Recovery | 94–99% |
High-Performance Thin-Layer Chromatography (HPTLC) in Alkaloid Analysis
High-Performance Thin-Layer Chromatography (HPTLC) is a valuable technique for the separation and quantification of tropane (B1204802) alkaloids, including hyoscyamine. An HPTLC method was developed to separate hyoscyamine, scopolamine, and their precursors. nih.gov The separation was achieved on HPTLC Si60 F254 plates with a mobile phase of chloroform:methanol (B129727):acetone:25% ammonia (B1221849) (75:15:10:1.8, v/v/v/v). nih.gov Densitometric detection at λ = 190 and 520 nm was used for quantification. nih.gov This method is suitable for analyzing hyoscyamine in various plant materials, including field-grown plants and in vitro cultures. nih.gov
Spectroscopic and Spectrometric Characterization Methodologies
Spectroscopic techniques provide detailed structural information, which is essential for the unambiguous identification and characterization of hyoscyamine hydrochloride.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Identification
Spectroscopic methods are fundamental tools for the structural elucidation and identification of chemical compounds. For Hyoscyamine hydrochloride, both Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide characteristic spectral fingerprints that are invaluable for its identification.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, resulting in a unique absorption spectrum. This spectrum acts as a molecular fingerprint, allowing for the identification of functional groups present in the compound. The IR spectrum of Hyoscyamine hydrochloride exhibits several characteristic absorption bands corresponding to its distinct structural features.
Key functional groups in Hyoscyamine hydrochloride include a hydroxyl (-OH) group, an ester carbonyl (C=O) group, an aromatic ring (from the tropic acid moiety), and a tertiary amine within the tropane ring structure. The hydrochloride salt form will also influence the spectrum, particularly in the regions associated with the amine group. Expected characteristic IR absorption peaks for Hyoscyamine hydrochloride are detailed in the table below.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400 (broad) | O-H stretching | Hydroxyl (Alcohol) |
| ~3030 | C-H stretching | Aromatic Ring |
| ~2950-2850 | C-H stretching | Alkane (Tropane Ring) |
| ~2700-2400 (broad) | N⁺-H stretching | Tertiary Amine Salt |
| ~1730 | C=O stretching | Ester |
| ~1600, ~1495 | C=C stretching | Aromatic Ring |
| ~1210, ~1165 | C-O stretching | Ester |
| ~730, ~695 | C-H bending (out-of-plane) | Monosubstituted Benzene (B151609) |
This table represents generalized expected absorption regions for the functional groups present in Hyoscyamine hydrochloride. Actual peak positions can vary based on the sample preparation and instrument.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule. This absorption corresponds to the promotion of electrons from a ground state to a higher energy state. The technique is particularly useful for detecting molecules with chromophores, which are parts of the molecule that absorb light, such as aromatic rings and conjugated systems.
The structure of Hyoscyamine contains a phenyl group from the tropic acid portion, which acts as a chromophore. This aromatic system is responsible for its characteristic UV absorption profile. When measured in methanol, Hyoscyamine exhibits distinct absorption maxima (λmax). nih.gov These maxima are a result of π → π* electronic transitions within the benzene ring. The specific wavelengths of maximum absorbance are crucial for the qualitative identification of the compound.
| Solvent | λmax (nm) |
| Methanol | 252 |
| Methanol | 258 |
| Methanol | 264 |
Data sourced from PubChem. nih.gov
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique in chemical analysis, offering the ability to determine the elemental composition of a molecule with extremely high accuracy and to elucidate its structure through fragmentation analysis.
Molecular Mass Determination
HRMS measures the mass-to-charge ratio (m/z) of ions with very high precision. This allows for the calculation of an accurate molecular weight, which can be used to determine the elemental formula of the compound. For Hyoscyamine hydrochloride, soft ionization techniques like Electrospray Ionization (ESI) are commonly employed. In ESI-MS, the Hyoscyamine molecule is typically protonated to form the pseudomolecular ion [M+H]⁺. The high resolution of the instrument allows for the differentiation of compounds with the same nominal mass but different elemental compositions. The experimentally determined accurate mass of the [M+H]⁺ ion for Hyoscyamine is approximately 290.1751, which corresponds to the elemental formula C₁₇H₂₄NO₃⁺.
Fragmentation Pattern Analysis
In addition to determining the molecular mass, mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides detailed structural information by breaking the molecule into smaller, charged fragments. The resulting fragmentation pattern is unique to the molecule's structure.
The ESI-MS/MS analysis of Hyoscyamine typically involves the isolation of the protonated parent molecule (m/z 290.2) followed by collision-induced dissociation (CID). The most characteristic fragmentation pathway involves the cleavage of the ester bond, leading to the loss of the tropic acid moiety. This results in a highly abundant and characteristic fragment ion corresponding to the protonated tropane skeleton. The parent-product ion transition of m/z 290.1 → 124.1 is a signature fragmentation for l-hyoscyamine in tandem mass spectrometry assays. mdpi.com Other intense mass spectral peaks have also been reported at m/z values of 83, 94, and 140. nih.gov
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Loss |
| 290.2 ([M+H]⁺) | 124.1 | Tropane moiety [C₈H₁₄N]⁺ after loss of tropic acid |
| 290.2 ([M+H]⁺) | 94.1 | Further fragmentation of the tropane ring |
| 290.2 ([M+H]⁺) | 93.1 | Fragment related to the tropane ring structure |
This table summarizes the key fragmentation data commonly observed for Hyoscyamine in positive ion mode ESI-MS/MS.
Electrochemical and Bioanalytical Detection Methods
Beyond spectroscopic and spectrometric techniques, electrochemical and bioanalytical methods offer highly sensitive and selective platforms for the detection and quantification of Hyoscyamine hydrochloride, particularly at trace levels and in complex matrices.
Voltammetric Techniques for Hyoscyamine Hydrochloride Quantification
Voltammetric methods are a class of electroanalytical techniques where information about an analyte is derived from the measurement of current as a function of applied potential. These methods are based on the oxidation or reduction of the analyte at an electrode surface. While Hyoscyamine itself is not readily electroactive at conventional potentials, its detection can be achieved using modified electrodes and advanced voltammetric techniques.
Differential Pulse Voltammetry (DPV) is a particularly sensitive technique used for quantification. Research has demonstrated the development of novel electrochemical sensors for the detection of L-Hyoscyamine. For instance, a sensor constructed with copper iron sulfide/carbon porous nanosheets (CuFeS₂/C PNSs) and a molecularly imprinted polymer (MIP) was used to quantify L-Hyoscyamine using DPV. nih.gov This specialized sensor exhibited a linear response to the concentration of L-Hyoscyamine, allowing for its quantification at very low levels. nih.gov
Key parameters in voltammetric analysis include:
Working Electrode: The material and modification of the working electrode (e.g., glassy carbon, gold, modified electrodes) are critical for sensitivity and selectivity.
Supporting Electrolyte: The pH and composition of the solution affect the electrochemical behavior of the analyte.
Voltammetric Technique: Techniques like Cyclic Voltammetry (CV) are used to study the electrochemical behavior (e.g., oxidation potential), while DPV and Square-Wave Voltammetry (SWV) are often used for quantification due to their enhanced sensitivity and discrimination against background currents.
| Technique | Electrode Type | Linear Range | Limit of Detection (LOD) |
| Differential Pulse Voltammetry (DPV) | CuFeS₂/C PNSs with Molecularly Imprinted Polymer | 0.02–4.6 μM | 0.45 nM |
Data from a study on a specific L-Hyoscyamine sensor. nih.gov
Immunoassay Development for Trace Level Detection
Immunoassays are bioanalytical methods that utilize the highly specific binding between an antibody and its corresponding antigen for detection. These techniques are renowned for their exceptional sensitivity and selectivity, making them ideal for detecting trace amounts of substances like Hyoscyamine in complex biological or environmental samples. The most common format is the competitive immunoassay.
In a competitive immunoassay for Hyoscyamine, a known quantity of labeled Hyoscyamine competes with the unlabeled Hyoscyamine (from the sample) for a limited number of binding sites on a specific anti-Hyoscyamine antibody. The amount of labeled Hyoscyamine that binds to the antibody is inversely proportional to the amount of Hyoscyamine present in the sample.
Several immunoassay formats have been developed for Hyoscyamine and other tropane alkaloids:
Enzyme-Linked Immunosorbent Assay (ELISA): This lab-based technique uses an enzyme-linked conjugate to generate a colorimetric, fluorescent, or chemiluminescent signal. An indirect competitive ELISA (ic-ELISA) based on a broad-spectrum monoclonal antibody has been established for screening L-hyoscyamine and other tropane alkaloids, with a half-inhibitory concentration (IC₅₀) of 0.14 ng/mL for L-hyoscyamine. mdpi.com
Radioimmunoassay (RIA): This format uses a radiolabeled antigen (e.g., ³H-atropine) and can detect Hyoscyamine concentrations as low as 2.5 ng/mL in serum or plasma samples. nih.gov
Immunochromatographic Assay (ICA): These assays, often in the form of test strips, are designed for rapid, on-site screening. A fluorescence-based immunochromatographic strip using a specific monoclonal antibody was developed to detect Hyoscyamine in various samples within 10 minutes, with a cut-off limit of 20 ng/mL in matrices like pork, pig urine, and honey. aptamergroup.comyoutube.com
| Immunoassay Format | Target Analyte(s) | Sensitivity (IC₅₀ or Detection Limit) |
| Indirect Competitive ELISA (ic-ELISA) | L-Hyoscyamine | IC₅₀: 0.14 ng/mL |
| Radioimmunoassay (RIA) | Atropine (B194438)/l-hyoscyamine | 2.5 ng/mL |
| Fluorescence-based ICA | Hyoscyamine | 20 ng/mL (cut-off limit in samples) |
This table summarizes the performance of various immunoassays developed for Hyoscyamine detection. mdpi.comnih.govaptamergroup.com
Biosensor Development for Real-time Monitoring and Interaction Studies
Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to generate a signal proportional to the concentration of a target analyte. They hold immense potential for the real-time monitoring of chemical compounds and for studying molecular interactions.
For Hyoscyamine hydrochloride, the development of biosensors is an emerging area of research, with two primary types of recognition elements being particularly promising:
Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers engineered to have binding sites that are complementary in shape, size, and functionality to a template molecule. They are often referred to as "plastic antibodies" due to their high selectivity and stability. A MIP can be synthesized using Hyoscyamine or a structural analog as the template. nih.gov When integrated with a transducer (e.g., an electrode), the binding of Hyoscyamine to the MIP can cause a measurable change in the electrochemical, optical, or mass-based signal, allowing for real-time detection. The robustness of MIPs makes them well-suited for sensor applications.
Aptamers: Aptamers are short, single-stranded DNA or RNA oligonucleotides that can fold into unique three-dimensional structures to bind with high affinity and specificity to a target molecule. Aptamer-based biosensors, or "aptasensors," can be designed to undergo a conformational change upon binding to Hyoscyamine. This change can be converted into a detectable signal, often through electrochemical or optical means. Aptasensors offer advantages such as high stability, ease of synthesis and modification, and the ability to be regenerated for repeated use, making them ideal for real-time monitoring applications.
The integration of these recognition elements with transducers enables the development of biosensors for various applications:
Real-time Monitoring: An electrochemical biosensor could potentially provide continuous or semi-continuous measurements of Hyoscyamine concentrations in various media, which is valuable in pharmacokinetic studies or environmental monitoring.
Interaction Studies: By monitoring the signal change as Hyoscyamine binds to the recognition element, biosensors can be used to study the kinetics and affinity of this interaction. This provides fundamental data on the binding mechanism that is crucial for sensor optimization and understanding biological recognition events.
While specific, commercially available biosensors for Hyoscyamine are not yet widespread, the principles underlying MIP- and aptamer-based technologies represent the forefront of research in this area.
Preclinical Pharmacokinetic and Pharmacodynamic Research Models for Hyoscyamine Hydrochloride
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in In Vitro Systems
In vitro ADME studies are fundamental in early drug development to predict a compound's pharmacokinetic properties. mdpi.com These assays utilize cellular and subcellular systems to investigate the mechanisms governing a drug's journey through the body.
Cellular Permeability and Transport Mechanisms Across Biological Barriers
Investigating the movement of a drug across biological barriers, such as the intestinal epithelium, is crucial for predicting its oral absorption. The Caco-2 cell line, derived from human colon carcinoma, is a widely accepted in vitro model for this purpose. nih.gov These cells differentiate into a monolayer that mimics the barrier properties of the small intestine, including the formation of tight junctions and the expression of various transport proteins. nih.gov Permeability studies using this model assess the rate of transport of a compound from an apical (lumenal) to a basolateral (blood) compartment, providing an apparent permeability coefficient (Papp) that helps classify a drug's absorption potential. researchgate.net
Despite the utility of this model, specific data from Caco-2 permeability assays for hyoscyamine (B1674123) hydrochloride are not extensively detailed in publicly available literature. Such studies would be instrumental in elucidating whether hyoscyamine hydrochloride crosses the intestinal barrier primarily through passive diffusion or if it is a substrate for specific uptake or efflux transporters.
Hepatic Microsomal Metabolism and Cytochrome P450 Enzyme Interaction Studies
The liver is the primary site of metabolism for many drugs. nih.gov In vitro studies using human liver microsomes (HLM) are the standard for investigating phase I metabolic pathways, particularly those mediated by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.net These enzymes are responsible for the oxidative metabolism of a vast number of pharmaceuticals. nih.govyoutube.com By incubating a compound with HLM and a necessary cofactor like NADPH, researchers can identify the primary metabolites and the specific CYP isozymes involved (e.g., CYP3A4, CYP2D6) through reaction phenotyping and inhibition studies. doi.org
While it is known that hyoscyamine undergoes some hepatic metabolism, with a small portion hydrolyzed to tropine (B42219) and tropic acid, detailed preclinical studies characterizing the specific CYP enzymes responsible for its metabolism are not well-documented in the scientific literature. drugbank.com Research in this area would be critical for predicting potential drug-drug interactions, where co-administered drugs could inhibit or induce the CYP enzymes responsible for hyoscyamine metabolism.
Renal and Biliary Excretion Pathway Investigations
The kidneys are a major route of elimination for drugs and their metabolites. mdpi.com In vitro models using primary renal proximal tubule cells or cell lines cultured on permeable supports can simulate renal secretion and reabsorption. nih.goveuropeanpharmaceuticalreview.com These models allow for the investigation of the role of specific renal transporters, such as organic anion transporters (OATs) and organic cation transporters (OCTs), in the active secretion of drugs from the blood into the urine. drugtargetreview.com
Clinical data indicates that the majority of hyoscyamine is excreted unchanged in the urine. drugbank.com However, specific preclinical in vitro studies investigating the precise tubular transport mechanisms involved in the renal and biliary excretion of hyoscyamine hydrochloride are lacking in the available literature. Such investigations would clarify whether active transport processes contribute significantly to its elimination.
Pharmacokinetic Modeling in Non-Human Biological Systems
Pharmacokinetic (PK) modeling in animal models is a critical step to bridge the gap between in vitro findings and human clinical trials. nih.gov These studies help determine the time course of a drug's concentration in the body and establish key PK parameters.
Compartmental and Non-Compartmental Analysis of Hyoscyamine Hydrochloride Disposition
Pharmacokinetic data from animal studies are typically analyzed using two primary methods: non-compartmental analysis (NCA) and compartmental analysis. NCA is a model-independent method that calculates key PK parameters such as the area under the concentration-time curve (AUC), maximum concentration (Cmax), and half-life (t½) directly from the observed data. Compartmental analysis uses mathematical models to describe the body as a series of interconnected compartments, providing deeper insights into the distribution and elimination kinetics of a drug.
Although hyoscyamine has been used in veterinary medicine, comprehensive preclinical studies detailing the compartmental or non-compartmental analysis of its pharmacokinetics in common animal models like rats or dogs are not readily found in published research. ijvm.org.ilnottingham.ac.uk A case series on the use of hyoscyamine sulfate (B86663) in dogs and a cat noted the need for future pharmacokinetic and pharmacodynamic investigations to determine appropriate dosing. ijvm.org.il
Table 1: Representative Pharmacokinetic Parameters from Non-Compartmental Analysis This table is for illustrative purposes to show typical parameters obtained from NCA. Specific values for hyoscyamine hydrochloride in preclinical animal models are not available in the cited literature.
| Parameter | Description | Unit |
|---|---|---|
| Cmax | Maximum observed plasma concentration | ng/mL |
| Tmax | Time to reach Cmax | h |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | ngh/mL |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity | ngh/mL |
| t½ | Elimination half-life | h |
Population Pharmacokinetic Approaches in Animal Models
Population pharmacokinetics (PopPK) is a powerful tool used to quantify the variability in drug concentrations among a population of individuals and to identify the factors that influence this variability. scilit.com This approach uses data from all individuals in a study, even sparse data, to build a model that describes the typical PK profile and the inter-individual and intra-individual variability. core.ac.uk In preclinical studies, PopPK models can help refine dosing strategies and improve the translation of results from animal models to humans. nih.gov
There is a notable absence of published studies applying population pharmacokinetic approaches to hyoscyamine hydrochloride in animal models. The application of PopPK modeling would be highly beneficial for understanding the sources of pharmacokinetic variability in this drug, which could be influenced by factors such as species, age, or disease state.
Tissue Distribution and Protein Binding in Preclinical Species
The distribution of a compound throughout the body and its binding to plasma proteins are critical pharmacokinetic parameters evaluated in preclinical studies. While specific data for hyoscyamine hydrochloride is limited, studies on its active moiety, hyoscyamine, and its racemic form, atropine (B194438), provide valuable insights into its distribution characteristics in preclinical species.
Atropine, which is a racemic mixture of d- and l-hyoscyamine (B7768854), has been shown to be widely distributed in tissues. Following intravenous administration, it disappears rapidly from the blood and is distributed throughout the body. The plasma protein binding of atropine is relatively low to moderate, ranging from 14% to 44%. This binding is saturable at higher concentrations.
Preclinical studies in rabbits have provided detailed information on the ocular distribution of atropine. Following topical administration, high concentrations are found in the cornea, with subsequent distribution to the iris, ciliary body, and aqueous humor. This is consistent with its clinical use as a mydriatic and cycloplegic agent.
Table 1: Preclinical Protein Binding of Atropine
| Parameter | Value | Species | Notes |
| Plasma Protein Binding | 14% - 44% | Various | Binding is saturable. |
Pharmacodynamic Biomarker Identification in Experimental Models
Receptor Occupancy and Signal Transduction Biomarker Research in Cellular Systems
Hyoscyamine hydrochloride exerts its pharmacological effects primarily by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). These receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the body. Preclinical research in cellular systems has focused on characterizing the binding affinity of hyoscyamine and its enantiomers to different mAChR subtypes (M1-M5) and elucidating the subsequent effects on signal transduction pathways.
Hyoscyamine is a non-selective muscarinic antagonist, meaning it does not show significant preference for any of the five muscarinic receptor subtypes. The pharmacologically active enantiomer is (-)-hyoscyamine (L-hyoscyamine). In vitro binding assays are used to determine the affinity of hyoscyamine for these receptors, often expressed as the inhibition constant (Ki) or the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Studies have reported the pA2 and pKi values for the enantiomers of hyoscyamine at various muscarinic receptor subtypes, confirming the higher affinity of the S-(-)-enantiomer.
Upon binding to mAChRs, hyoscyamine competitively blocks the binding of the endogenous neurotransmitter, acetylcholine (ACh). This antagonism prevents the conformational change in the receptor that is necessary to activate intracellular G-proteins (such as Gq/11 or Gi/o). Consequently, the downstream signaling cascades are inhibited. For example, at M1 and M3 receptors, which couple to Gq/11, hyoscyamine blocks the activation of phospholipase C, thereby inhibiting the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium mobilization and protein kinase C activation. At M2 and M4 receptors, which couple to Gi/o, hyoscyamine prevents the inhibition of adenylyl cyclase, thus affecting cyclic AMP (cAMP) levels.
Table 2: Muscarinic Receptor Subtype Affinities of Hyoscyamine Enantiomers
| Enantiomer | Receptor Subtype | Affinity (pA2) | Tissue/System |
| R-(+)-hyoscyamine | M1 | 7.05 +/- 0.05 | Rabbit vas deferens |
| S-(-)-hyoscyamine | M1 | 9.33 +/- 0.03 | Rabbit vas deferens |
| R-(+)-hyoscyamine | M2 | 7.25 +/- 0.04 | Rat atrium |
| S-(-)-hyoscyamine | M2 | 8.95 +/- 0.01 | Rat atrium |
| R-(+)-hyoscyamine | M3 | 6.88 +/- 0.05 | Rat ileum |
| S-(-)-hyoscyamine | M3 | 9.04 +/- 0.03 | Rat ileum |
Functional Assays in Isolated Organ Preparations
Isolated organ bath preparations are a cornerstone of preclinical pharmacodynamic research, allowing for the investigation of a drug's effect on tissue function in a controlled ex vivo environment. For hyoscyamine hydrochloride, these assays have been instrumental in characterizing its antagonistic properties at muscarinic receptors in various smooth muscle tissues.
A classic experimental model is the isolated guinea pig ileum. This tissue is rich in muscarinic receptors, and the application of cholinergic agonists, such as acetylcholine or carbachol, induces smooth muscle contraction. When the tissue is pre-treated with hyoscyamine or atropine, the contractile response to the agonist is diminished.
A key finding from these studies is that hyoscyamine acts as a competitive antagonist. This is demonstrated by a parallel rightward shift in the concentration-response curve of the agonist in the presence of increasing concentrations of hyoscyamine, without a change in the maximum response. This indicates that the antagonism can be overcome by increasing the concentration of the agonist. Similar functional assays have been conducted on other isolated smooth muscle preparations, including the rat ileum and chicken ileum, yielding comparable results. physiology.orgnih.gov
These functional assays are crucial for determining the potency of hyoscyamine as a muscarinic antagonist and for understanding its physiological effects on smooth muscle-containing organs, such as those in the gastrointestinal and urinary tracts.
Table 3: Effect of Atropine on Acetylcholine-Induced Contraction in Isolated Rat Ileum
| Treatment | Agonist | Observed Effect | Mechanism |
| Acetylcholine | Acetylcholine | Dose-dependent contraction | Agonist at muscarinic receptors |
| Atropine + Acetylcholine | Acetylcholine | Rightward shift in the dose-response curve of acetylcholine with no change in maximal response | Competitive antagonism at muscarinic receptors |
Structure Activity Relationship Sar and Rational Design of Hyoscyamine Hydrochloride Analogues
Chemical Modification of the Tropane (B1204802) Core Structure
The bicyclic tropane ring is the foundational scaffold of hyoscyamine (B1674123) and plays a critical role in its interaction with muscarinic receptors. Modifications to this core structure can significantly impact the compound's pharmacological properties.
The affinity and selectivity of hyoscyamine analogues for different muscarinic receptor subtypes (M1-M5) are highly sensitive to the nature and position of substituents on the tropane ring. acs.orgnih.gov While hyoscyamine itself is a non-selective muscarinic antagonist, targeted modifications aim to introduce subtype selectivity, which can lead to more targeted therapeutic effects with fewer side effects. nih.govnih.gov
Research into the SAR of tropane derivatives has demonstrated that alterations at the C-3α position of the tropane skeleton can significantly influence antagonistic activity at the M3 receptor. For instance, the introduction of bulky and lipophilic groups at this position can enhance receptor binding. A quantitative structure-activity relationship (QSAR) model for a series of tropane compounds revealed that the extent of π-bond conjugation and the presence of oxygen or nitrogen atoms in the substituent at the C-3α position can markedly improve antagonistic activity against M3 receptors. shsmu.edu.cn
The following table summarizes the influence of different substituents on the tropane core on muscarinic receptor affinity.
| Modification Site | Substituent Type | Effect on Muscarinic Receptor Affinity |
| C-3α | Bulky, lipophilic groups | Increased M3 receptor antagonism |
| C-3α | Groups with extensive π-bond conjugation | Improved M3 receptor antagonism |
| Nitrogen (N8) | Removal of the N-methyl group | Considerable reduction in affinity |
| Nitrogen (N8) | N-methylation | Increased affinity |
This table is based on findings from multiple studies on tropane alkaloid analogues. shsmu.edu.cnnih.gov
The pharmacological action of hyoscyamine is highly stereoselective. nih.gov The naturally occurring S-(-)-hyoscyamine is significantly more potent than its R-(+)-enantiomer. nih.gov This difference in potency, estimated to be between 30- and 300-fold, is attributed to the different affinities of the stereoisomers for muscarinic receptors. nih.govnih.gov The S-(-)-isomer possesses the correct three-dimensional orientation to optimally interact with the binding site of the muscarinic receptor. In contrast, the R-(+)-isomer is nearly inactive. nih.gov
A significant challenge in the therapeutic use of S-(-)-hyoscyamine is its propensity to undergo racemization to form atropine (B194438), which is a 1:1 mixture of the S-(-) and R-(+) isomers. nih.govresearchgate.net This racemization can occur during extraction from plant sources or upon heating, leading to a reduction in pharmacological potency since only the S-(-)-enantiomer exhibits significant anticholinergic activity. researchgate.netwho.int Understanding the mechanisms of this racemization is crucial for developing stable formulations. The process involves the abstraction of the α-proton on the tropic acid moiety, leading to a planar enolate intermediate which can then be reprotonated from either face to yield both enantiomers.
The table below highlights the comparative activity of hyoscyamine isomers.
| Isomer | Configuration | Relative Potency | Primary Activity |
| (-)-Hyoscyamine | S | High | Potent muscarinic antagonist |
| (+)-Hyoscyamine | R | Low to negligible | Nearly inactive |
| Atropine | Racemic (S/R) | Moderate | Muscarinic antagonist (potency is approximately half that of pure S-(-)-hyoscyamine) |
This table synthesizes data on the stereoselectivity of hyoscyamine's pharmacological action. nih.govnih.govnih.gov
Side Chain Derivatization and Conformational Analysis
The side chain of hyoscyamine, particularly the ester moiety derived from tropic acid and the nitrogen atom of the tropane ring, provides fertile ground for chemical modification to modulate biological activity.
The ester group in hyoscyamine is a critical pharmacophoric feature for its interaction with muscarinic receptors. Modifications to this moiety can have a profound impact on binding affinity and efficacy. For example, replacing the ester group with an amide in derivatives of diphenylacetic acid, a related structure, has been shown to reduce affinity for muscarinic receptors by 40- to 100-fold. nih.gov This is thought to be due to the increased rigidity of the amide bond, which may hinder the optimal orientation of the phenyl groups for receptor binding. nih.gov The flexibility of the ester linkage in acetylcholine (B1216132), a related compound, is believed to be important for receptor activation, suggesting that the conformational freedom of this part of the molecule is crucial for its biological function. nih.gov
The tertiary nitrogen atom within the tropane's 8-azabicyclo[3.2.1]octane core is another key site for modification. N-methylation of hyoscyamine has been shown to increase its affinity for muscarinic receptors. nih.gov Further alkylation or quaternization of this nitrogen atom can also significantly alter the compound's pharmacological profile. For instance, the development of quaternary ammonium (B1175870) salts of tropane derivatives has led to potent M3 muscarinic receptor antagonists. acs.org Quaternization introduces a permanent positive charge, which can enhance binding to the anionic site of the receptor. However, this modification also reduces the ability of the molecule to cross the blood-brain barrier, thereby minimizing central nervous system side effects. wikipedia.org A notable example is ipratropium (B1672105) bromide, a quaternary ammonium derivative of atropine, which is used as a bronchodilator and has limited systemic effects due to its poor absorption and inability to cross the blood-brain barrier. wikipedia.org
The following table summarizes the effects of nitrogen atom modifications on the properties of hyoscyamine analogues.
| Modification | Resulting Compound Type | Effect on Receptor Affinity | Effect on CNS Penetration |
| N-demethylation | Nortropane derivative | Reduced affinity | Variable |
| N-methylation | Tertiary amine | Increased affinity | Permeable |
| N-alkylation (e.g., N-butylation) | Tertiary amine | Variable | Can be reduced |
| Quaternization (e.g., N-methylation to form a quaternary salt) | Quaternary ammonium salt | Potent antagonist activity | Significantly reduced |
This table illustrates the impact of modifying the nitrogen atom in the tropane scaffold. acs.orgnih.govwikipedia.org
Computational Chemistry and Molecular Modeling for SAR Elucidation
Computational approaches are invaluable tools for understanding the complex SAR of hyoscyamine analogues and for the rational design of new compounds with desired properties. beilstein-journals.org Techniques such as pharmacophore modeling, molecular docking, and quantitative structure-activity relationship (QSAR) studies provide insights into the key molecular interactions between ligands and their receptor targets. nih.govco-ac.com
Pharmacophore modeling can identify the essential three-dimensional arrangement of chemical features required for antimuscarinic activity. For instance, a pharmacophore model for M1 selectivity was developed that included two hydrogen bond acceptors, one aliphatic hydrophobic feature, and one aromatic ring. nih.gov Such models can then be used for virtual screening of compound libraries to identify novel potential antagonists. nih.govresearchgate.net
Molecular docking simulations can predict the binding poses of hyoscyamine analogues within the active site of muscarinic receptor subtypes, helping to explain differences in affinity and selectivity. co-ac.comnih.gov These studies can reveal crucial hydrogen bonding, and hydrophobic interactions that stabilize the ligand-receptor complex. QSAR studies correlate the chemical structures of a series of compounds with their biological activities, leading to predictive models that can guide the synthesis of more potent and selective analogues. shsmu.edu.cn The combination of these computational methods accelerates the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success. nih.gov
Ligand Docking and Molecular Dynamics Simulations
Ligand docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a hyoscyamine analogue, and its receptor at an atomic level. These methods are crucial for understanding the binding modes that confer antagonistic activity.
Ligand Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. For hyoscyamine and its analogues, the target is typically the orthosteric binding site of a muscarinic receptor subtype (M1-M5). Docking studies on related muscarinic antagonists have revealed that the binding is anchored by a crucial ionic interaction between the positively charged nitrogen of the tropane ring and a conserved aspartate residue (Asp3.32) in the third transmembrane helix (TM3) of the receptor. researcher.life
Further interactions that stabilize the complex include hydrogen bonds and hydrophobic contacts. The hydroxyl group of the tropic acid moiety in hyoscyamine can form a hydrogen bond with an asparagine residue (N6.52) in TM6, while the phenyl ring engages in hydrophobic and π-π stacking interactions with aromatic residues (e.g., tyrosine and tryptophan) that line the binding pocket. frontiersin.org A study focused on designing atropine analogues utilized molecular docking to explore binding modes within the M1 muscarinic receptor, providing insights into key interactions. derpharmachemica.comderpharmachemica.com
| Interaction Type | Ligand Moiety (Hyoscyamine) | Key Receptor Residue (Muscarinic) | Transmembrane Helix (TM) |
|---|---|---|---|
| Ionic Interaction | Protonated Nitrogen (Tropane Ring) | Aspartate (e.g., D1053.32) | TM3 |
| Hydrogen Bond | Hydroxyl Group (Tropic Acid) | Asparagine (e.g., N5076.52) | TM6 |
| Hydrophobic/Aromatic | Phenyl Ring (Tropic Acid) | Tyrosine, Tryptophan | TM3, TM6, TM7 |
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are employed to assess the stability of the predicted ligand-receptor complex over time. frontiersin.org These simulations model the movement of every atom in the system, providing a dynamic view of the binding. By running simulations for nanoseconds or longer, researchers can verify if the key interactions identified in docking are maintained. frontiersin.orgnih.gov The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable RMSD value over the course of the simulation suggests a stable binding mode. frontiersin.orgmdpi.com MD simulations also allow for the calculation of binding free energies (e.g., using MM/PBSA methods), which can help rank potential analogues by their predicted affinity more accurately than docking scores alone. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a statistical approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For hyoscyamine analogues, QSAR models can predict the antimuscarinic potency based on various molecular descriptors.
Two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) are the primary methods used. 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These methods align a series of active molecules and calculate their steric and electrostatic fields. A statistical model is then generated to correlate variations in these fields with changes in biological activity (e.g., pA2 or pKi values).
A 3D-QSAR study on a series of 8-azabicyclo[3.2.1]octane (tropane) analogues, which are potent muscarinic receptor blockers, yielded statistically significant models. nih.gov The CoMFA and CoMSIA models indicated that specific modifications to the tropane scaffold critically affect the antagonistic activity. nih.gov For instance, the models might produce contour maps showing that increased steric bulk in one region of the molecule enhances activity, while increased positive electrostatic potential in another region is detrimental. Such insights are invaluable for designing new analogues with optimized properties. Another study successfully applied QSAR to a series of tropinyl and piperidinyl esters to elucidate the structural requirements for potent M2 and M3 muscarinic antagonism. nih.gov
| QSAR Study Type | Compound Class | Key Findings/Model Parameters | Reference |
|---|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | 8-azabicyclo[3.2.1]octane analogues | Generated models with high predictive power (q² = 0.819, r² = 0.991 for CoMFA). Indicated steric and electrostatic fields are critical for activity. | nih.gov |
| QSAR | Tropinyl and piperidinyl esters | Identified structural features of cyclohexylphenylglycolates and cyclohexylphenylpropionates that lead to high antimuscarinic potency (pKEC50 values of 8-9). | nih.gov |
Pharmacophore Modeling and Virtual Screening for Novel Ligands
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For hyoscyamine analogues acting as muscarinic antagonists, a pharmacophore model is built based on the structures of known active compounds, including atropine. nih.govresearchgate.net
These models typically include several key features:
A positive ionizable feature: Corresponding to the protonated nitrogen of the tropane ring, which forms the key ionic interaction with the receptor's aspartate residue.
One or more hydrogen bond acceptors: Often located on the ester carbonyl oxygen. researchgate.netresearchgate.net
A hydrophobic or aromatic feature: Representing the phenyl ring of the tropic acid moiety. nih.govresearchgate.net
Once a reliable pharmacophore model is developed, it can be used as a 3D query to search large digital libraries of chemical compounds in a process called virtual screening. nih.govnih.gov This allows for the rapid identification of novel molecules from databases containing millions of compounds that match the pharmacophore and are therefore likely to possess the desired antimuscarinic activity. In an effort to find alternatives to atropine with better subtype selectivity, researchers have developed pharmacophore models for M1-selective antagonists. One such model contained two hydrogen bond acceptors, one aliphatic hydrophobic feature, and one ring aromatic feature. nih.govnih.gov This model was used to screen a compound database, leading to the identification of novel compounds with specificity for M1 receptors. nih.govnih.gov
| Pharmacophore Feature | Corresponding Chemical Group in Hyoscyamine | Importance in Receptor Binding |
|---|---|---|
| Positive Ionizable/Cationic | Protonated Nitrogen in Tropane Ring | Essential for ionic interaction with conserved Aspartate in the binding site. |
| Hydrogen Bond Acceptor | Ester Carbonyl Oxygen | Forms hydrogen bonds with residues like Asparagine in the binding pocket. |
| Aromatic Ring | Phenyl Group of Tropic Acid | Engages in hydrophobic and π-π stacking interactions with aromatic residues. |
| Hydrophobic Group | Tropane Bicyclic System | Contributes to overall binding affinity through hydrophobic interactions. |
Degradation, Stability, and Physico Chemical Research of Hyoscyamine Hydrochloride
Forced Degradation Studies Under Controlled Laboratory Conditions
Forced degradation or stress testing is a critical component in the development and validation of stability-indicating analytical methods. These studies help to establish the intrinsic stability of a drug molecule and provide insights into its degradation pathways, which is necessary for ensuring the safety and efficacy of the final drug product.
Hydrolysis is a common degradation pathway for esters, such as hyoscyamine (B1674123). The ester linkage in hyoscyamine is susceptible to cleavage, particularly under basic (alkaline) conditions.
Alkaline Hydrolysis : Hyoscyamine hydrochloride shows significant decomposition under alkaline hydrolytic stress. The primary degradation pathway involves the saponification (base-catalyzed hydrolysis) of the ester bond. This reaction cleaves the molecule into its constituent alcohol and carboxylic acid. Studies on the related S-hyoscyamine have demonstrated that enzymatic hydrolysis yields tropine (B42219) and tropic acid nih.gov. This pathway is considered the principal route for hydrolytic degradation. A similar compound, hyoscine N-butyl bromide, also shows extensive decomposition under base hydrolytic conditions, indicating the susceptibility of the tropane (B1204802) ester structure to alkaline environments researchgate.netresearchgate.net.
Acidic and Neutral Hydrolysis : The compound is significantly more stable under acidic and neutral conditions compared to alkaline conditions. While some degradation can occur under strong acidic conditions with heating, the rate is considerably slower researchgate.netresearchgate.net.
The primary products formed during the hydrolytic degradation of hyoscyamine are identified as:
Tropine : The bicyclic amino alcohol portion of the molecule.
Tropic Acid : The carboxylic acid portion with a phenyl group.
| Stress Condition | Major Degradation Products | Degradation Pathway |
| Alkaline Hydrolysis | Tropine, Tropic Acid | Ester Saponification (Hydrolysis) nih.gov |
| Acidic Hydrolysis | Less Liable to Degradation | Slow Ester Hydrolysis |
| Neutral Hydrolysis | Generally Stable | Minimal Degradation |
Oxidative degradation can be induced by exposure to oxidizing agents, such as hydrogen peroxide. For hyoscyamine, the tertiary amine within the tropane ring system is a potential site for oxidation.
Research on structurally related tropane alkaloids, like hyoscine N-butyl bromide, indicates moderate degradation under oxidative stress researchgate.netresearchgate.net. The potential mechanism for hyoscyamine involves the oxidation of the nitrogen atom in the N-methyl-8-azabicyclo[3.2.1]octane ring to form an N-oxide derivative. This transformation can alter the pharmacological properties of the molecule. The general strategy for identifying such degradation products involves comparing the mass spectra of the parent drug and the degradant to identify mass shifts corresponding to the addition of oxygen atoms americanpharmaceuticalreview.com.
The stability of hyoscyamine hydrochloride under light and heat is a critical factor for storage and handling.
Photolytic Degradation : Studies on the closely related compound hyoscine N-butyl bromide have shown that it does not undergo significant changes under photolysis conditions (direct sunlight) researchgate.netresearchgate.net. This suggests that hyoscyamine hydrochloride may also exhibit considerable stability when exposed to light.
Thermal Degradation : Hyoscyamine and its racemic form, atropine (B194438), are known to be thermally unstable, particularly at temperatures used in analytical techniques like gas chromatography (GC) nih.gov. Thermal degradation studies performed in a GC-MS inlet revealed that at temperatures up to 250°C, the primary degradation products are formed through two main pathways:
Elimination of Water : This leads to the formation of apoatropine (B194451) (also known as atropamine).
Cleavage of the Ester Bond : This is the same pathway as hydrolysis, yielding tropine and tropic acid nih.gov.
At temperatures above 250°C, the elimination of formaldehyde (B43269) becomes a more predominant degradation route nih.gov. This highlights that different degradation products can be formed depending on the applied thermal stress.
| Stress Condition | Major Degradation Products | Mechanism |
| Photolytic | No significant degradation observed researchgate.netresearchgate.net | - |
| Thermal (≤250°C) | Apoatropine, Tropine, Tropic Acid | Dehydration (Water Elimination), Ester Cleavage nih.gov |
| Thermal (>250°C) | Products of Formaldehyde Elimination | Ring Fragmentation nih.gov |
Development of Stability-Indicating Analytical Methods
A stability-indicating analytical method is one that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. High-performance liquid chromatography (HPLC) is the most common technique for this purpose chromatographyonline.comsemanticscholar.org.
The development of a successful stability-indicating method relies on achieving adequate chromatographic separation between the parent hyoscyamine hydrochloride peak and the peaks of all potential degradation products and process impurities.
Reversed-Phase HPLC (RP-HPLC) : This is the most widely used technique. C18 (ODS) or C8 columns are commonly employed for the separation of hyoscyamine and related substances researchgate.netresearchgate.netdocumentsdelivered.com. For instance, a Primesep 200 column, which has embedded acidic ionizable groups, has been used to retain and analyze hyoscyamine via reverse-phase chromatography with UV detection sielc.com. Gradient elution is often necessary to separate both hydrophilic and hydrophobic degradants in a single run chromatographyonline.com.
Chiral Chromatography : Since hyoscyamine is the levorotatory isomer of atropine, chiral separation methods are important for distinguishing between the active S-enantiomer and the less active R-enantiomer. A chiral LC-MS/MS method has been developed using an α-glycoprotein (AGP) chiral stationary phase to successfully separate S-hyoscyamine and R-hyoscyamine nih.gov.
| Chromatographic Technique | Stationary Phase (Column) | Purpose |
| Reversed-Phase HPLC | C18 (ODS), Primesep 200 | Separation of hyoscyamine from its degradation products and impurities researchgate.netresearchgate.netsielc.com |
| Chiral HPLC | α-glycoprotein (AGP) | Enantioselective separation of S-hyoscyamine and R-hyoscyamine nih.gov |
Mass spectrometry (MS), particularly when coupled with a chromatographic technique like HPLC (LC-MS) or GC (GC-MS), is an indispensable tool for the structural elucidation of unknown degradation products americanpharmaceuticalreview.com.
The general workflow for characterization involves:
Separation : The mixture of the parent drug and its degradants is separated using HPLC.
Molecular Weight Determination : The separated components are introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the degradation products americanpharmaceuticalreview.com.
Fragmentation Analysis : Tandem mass spectrometry (MS/MS) is then used to fragment the molecular ions of the degradants. By analyzing the fragmentation patterns and comparing them to the fragmentation of the parent drug, the specific site of modification (e.g., hydrolysis of the ester, oxidation of the amine) can be identified, allowing for structural confirmation of the degradant nih.govamericanpharmaceuticalreview.comresearchgate.net. This approach was used to identify the thermal degradation products of atropine in GC-MS studies nih.gov.
Polymorphism and Solid-State Characterization of Hyoscyamine Hydrochloride
The study of polymorphism is critical in drug development as different crystalline forms of an active pharmaceutical ingredient can exhibit varied physical and chemical properties, impacting bioavailability and stability. However, specific research into the polymorphic forms of hyoscyamine hydrochloride is not well-documented in available literature. Theoretical expectations based on similar tropane alkaloid structures suggest that hyoscyamine hydrochloride likely crystallizes in a monoclinic crystal system, a common arrangement for such chiral molecules, but experimental confirmation is not publicly available. smolecule.com
X-ray Diffraction is the primary technique for identifying the crystal structure of pharmaceutical compounds. icdd.com It provides a unique "fingerprint" for each crystalline form. Despite the importance of this analysis, specific XRD patterns or detailed crystallographic data for hyoscyamine hydrochloride, such as unit cell dimensions or space group, are not present in the reviewed scientific papers and databases. In contrast, the crystal structure of hyoscyamine sulfate (B86663) monohydrate has been thoroughly investigated and its powder diffraction pattern has been submitted to crystallographic databases. researchgate.netcambridge.org
Thermal analysis methods like DSC and TGA are essential for determining the thermal stability, melting point, and presence of solvates or hydrates in a drug substance. nih.govtainstruments.comtainstruments.com DSC measures the heat flow associated with thermal transitions, while TGA measures changes in mass upon heating.
For hyoscyamine hydrochloride, a melting point of 152°C is reported. chemicalbook.com However, detailed DSC thermograms that would show the characteristic endothermic peak of melting, or any other phase transitions, are not available in the public domain. Similarly, TGA curves, which would indicate the temperature at which the compound begins to degrade or lose any bound solvent or water, have not been published specifically for hyoscyamine hydrochloride. For comparison, the TGA of hyoscyamine sulfate monohydrate shows a distinct weight loss corresponding to one molecule of water, confirming its hydrate (B1144303) status. cambridge.org
Solvates and hydrates are crystalline forms of a compound that incorporate solvent molecules (including water) into their crystal lattice. These forms, often termed pseudopolymorphs, can have different properties from their anhydrous counterparts. There is no specific research available in the reviewed literature that identifies or characterizes solvate or hydrate forms of hyoscyamine hydrochloride. The characterization of hyoscyamine sulfate as a monohydrate, rather than the traditionally described dihydrate, highlights the importance of such studies. researchgate.netcambridge.org
Due to the lack of specific experimental data for hyoscyamine hydrochloride in the public domain, data tables for XRD peaks, DSC thermal events, or TGA weight loss could not be generated.
Emerging Research Areas and Future Directions for Hyoscyamine Hydrochloride
Nanotechnology Applications in Controlled Release Research In Vitro
The application of nanotechnology to drug delivery offers the potential to modulate the release kinetics of therapeutic agents, enhancing their efficacy. Research in this area for compounds like hyoscyamine (B1674123) hydrochloride is focused on developing sophisticated nanosystems for controlled and targeted delivery.
The encapsulation of active pharmaceutical ingredients within nanocarriers, such as polymeric nanoparticles, is a promising strategy for achieving sustained and controlled drug release. Polymeric nanoparticle systems are engineered to improve the stability and encapsulation efficiency of drugs, providing effective levels over extended periods. core.ac.uk The release of a drug from these nanoparticles can be modulated to follow specific kinetic models, ensuring a predictable release profile.
In vitro drug release behavior is often analyzed using mathematical models to elucidate the underlying mechanisms. Common models include Zero-Order, Higuchi, and Korsmeyer-Peppas, which describe release based on time, diffusion, and polymer swelling or erosion, respectively. For instance, studies on polymeric nanoparticles loaded with various therapeutic agents have demonstrated release profiles fitting the Korsmeyer-Peppas model, indicating a release mechanism governed by diffusion through the polymer matrix. scienceopen.com This approach allows for an initial burst release followed by a prolonged, controlled release over many hours. scienceopen.com While specific studies encapsulating hyoscyamine hydrochloride are emerging, the principles established with other compounds provide a strong framework for its future formulation in controlled-release nanosystems. scienceopen.combmrat.org
Table 1: Kinetic Models for In Vitro Drug Release from Nanosystems
| Kinetic Model | Equation | Description of Release Mechanism |
|---|---|---|
| Zero-Order | Qt = Q0 + K0t | Drug release rate is independent of its concentration. Describes systems where release is controlled by polymer erosion or dissolution of the matrix. |
| Higuchi | Qt = KHt1/2 | Describes drug release as a diffusion process based on Fick's law, square root of time dependent. Assumes a homogenous matrix and that swelling or dissolution is negligible. bmrat.org |
| Korsmeyer-Peppas | Mt/M∞ = Ktn | Describes drug release from a polymeric system where the release mechanism is not well known or when more than one type of release phenomenon is involved. The 'n' value characterizes the release mechanism. scienceopen.com |
Targeted delivery aims to increase the concentration of a therapeutic agent at a specific site of action, thereby enhancing efficacy. Nanocarriers can be functionalized with targeting ligands that bind to specific receptors on the surface of target cells, facilitating uptake through mechanisms like receptor-mediated endocytosis. nih.gov This process involves the binding of the ligand-coated nanoparticle to a cell-surface receptor, which then triggers the internalization of the nanoparticle within a vesicle. researchgate.net
The main pathway for this form of uptake is clathrin-mediated endocytosis, which allows for the internalization of essential nutrients and other molecules by forming clathrin-coated vesicles. mdpi.com Research in this area focuses on identifying appropriate receptors and designing nanoparticles with high binding affinity to achieve cellular specificity. Furthermore, advanced strategies are being developed to target specific subcellular compartments, such as the mitochondria or the nucleus, to deliver drugs directly to the site of action and avoid lysosomal degradation. mdpi.comaginganddisease.org While the application of these sophisticated systems to hyoscyamine hydrochloride is still in a theoretical and developmental phase, the fundamental research provides a clear roadmap for designing targeted nanocarriers for this alkaloid.
Systems Biology Approaches: Metabolomics and Proteomics in Hyoscyamine Hydrochloride Research
Systems biology integrates diverse data to understand the complex interactions within biological systems. Metabolomics and proteomics are key pillars of this approach, offering powerful tools to investigate the biochemical impact of compounds like hyoscyamine hydrochloride.
Metabolomics involves the comprehensive analysis of small molecules (metabolites) within a biological system. This approach can identify a "metabolic signature" that provides a functional readout of a cell's physiological state. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the quantitative and qualitative analysis of metabolites. nih.govresearchgate.netsigmaaldrich.com
In the context of hyoscyamine research, metabolomic profiling is crucial for understanding its biosynthesis and degradation pathways. Studies focusing on tropane (B1204802) alkaloids have developed LC-MS/MS methods to simultaneously analyze hyoscyamine, its precursor littorine (B1216117), its derivative scopolamine (B1681570), and related compounds like anisodamine (B1666042) and cuscohygrine. nih.gov By monitoring the levels of these key metabolites in experimental systems, such as plant hairy root cultures, researchers can identify bottlenecks in biosynthetic pathways and understand how different conditions or genetic modifications affect alkaloid production. nih.govnih.gov
Table 2: Key Metabolites in the Hyoscyamine Biosynthetic Pathway Monitored by LC-MS/MS
| Metabolite | Role in Pathway | Significance in Metabolomic Profiling |
|---|---|---|
| Littorine | Direct precursor | Indicates the efficiency of the initial stages of the pathway leading to hyoscyamine. nih.gov |
| Hyoscyamine | Primary product | The central compound of interest; its concentration is a primary measure of pathway output. |
| Anisodamine (6β-hydroxyhyoscyamine) | Intermediate | A direct downstream product of hyoscyamine hydroxylation; key for scopolamine synthesis. nih.gov |
| Scopolamine | Downstream product | An important derivative of hyoscyamine; its level indicates the activity of downstream enzymes like H6H. nih.gov |
| Cuscohygrine | Product of a parallel pathway | Shares a common precursor with tropane alkaloids; its level can indicate metabolic flux distribution. nih.gov |
Proteomics focuses on the large-scale study of proteins, including their expression levels, modifications, and interactions. This provides insight into the molecular machinery of a cell and how it responds to various stimuli. In research related to hyoscyamine, proteomic analysis of plants from the Solanaceae family, such as Hyoscyamus, has been instrumental in identifying key enzymes involved in its biosynthesis.
A critical enzyme in the conversion of hyoscyamine to its more valuable derivative, scopolamine, is Hyoscyamine 6β-hydroxylase (H6H). Proteomic studies can quantify the expression levels of this enzyme under different experimental conditions, correlating its abundance with alkaloid output. This information is vital for metabolic engineering efforts aimed at enhancing the production of specific alkaloids in plant cell cultures or microbial systems.
Sustainable Synthesis and Biocatalysis Research
The demand for pharmaceuticals like hyoscyamine has driven research into more sustainable and efficient production methods, moving beyond traditional extraction from plant sources. Biocatalysis, which uses enzymes to perform chemical transformations, is at the forefront of this green chemistry approach.
Research in this area has focused on the enzymatic conversion of hyoscyamine to other valuable alkaloids. A key example is the use of the enzyme Hyoscyamine 6β-hydroxylase (H6H), a 2-oxoglutarate-dependent dioxygenase. This enzyme catalyzes two consecutive reactions: the hydroxylation of hyoscyamine to 6β-hydroxyhyoscyamine (anisodamine) and its subsequent epoxidation to form scopolamine. nih.gov
Recent studies have explored developing biocatalytic strategies using recombinant H6H for the in vitro production of anisodamine and scopolamine from a hyoscyamine substrate. nih.gov This involves expressing the H6H enzyme in host systems like E. coli or tobacco cell cultures and then using the purified enzyme or whole cells to perform the biotransformation. nih.gov This approach offers several advantages over chemical synthesis, including high specificity, mild reaction conditions, and reduced environmental impact, representing a sustainable pathway for the production of high-value tropane alkaloids.
Enzymatic Biocatalysis for Hyoscyamine Hydrochloride Synthesis and Modification
The biosynthesis of hyoscyamine in plants involves a series of enzymatic reactions that are being harnessed for biotechnological production. A key enzyme in this pathway is tropinone (B130398) reductase I (TR-I), which catalyzes the conversion of tropinone to tropine (B42219), a precursor of hyoscyamine. wikipedia.orgnih.gov Another critical enzyme is hyoscyamine 6β-hydroxylase (H6H), which is involved in the conversion of hyoscyamine to scopolamine. nih.gov Understanding and manipulating these enzymatic steps are central to enhancing hyoscyamine yield.
Recent research has focused on the metabolic engineering of plants and microbial systems to increase the production of tropane alkaloids. This includes strategies to upregulate the expression of key biosynthetic genes and downregulate competing pathways. The complete elucidation of the hyoscyamine biosynthetic pathway in 2020 has paved the way for its de novo synthesis in yeast, offering a promising alternative to extraction from plant sources. rsc.org
Table 1: Key Enzymes in Hyoscyamine Biosynthesis and Modification
| Enzyme | Function | Potential Application in Biocatalysis |
| Tropinone Reductase I (TR-I) | Reduces tropinone to tropine | Overexpression to increase the pool of hyoscyamine precursors. |
| Cytochrome P450 (Cyp80F1) | Oxidizes and rearranges littorine to hyoscyamine aldehyde | Engineering for improved catalytic efficiency and substrate specificity. |
| Hyoscyamine 6β-hydroxylase (H6H) | Hydroxylates l-hyoscyamine (B7768854) | Inhibition or knockout to prevent conversion to scopolamine and accumulate hyoscyamine. |
This table summarizes key enzymes in the hyoscyamine biosynthetic pathway and their potential applications in enzymatic biocatalysis for enhanced production.
Development of Solvent-Free Reaction Methodologies
In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly methods for the synthesis and extraction of tropane alkaloids. Traditional methods often rely on the use of organic solvents, which can be hazardous and costly to dispose of. google.com
While specific research on solvent-free synthesis of hyoscyamine hydrochloride is still emerging, the broader field of alkaloid chemistry is exploring various green chemistry approaches. These include the use of solid-state reactions, mechanochemistry, and biocatalysis in aqueous media to reduce or eliminate the need for organic solvents. The development of such methodologies for hyoscyamine would not only reduce the environmental impact but could also lead to more efficient and cost-effective production processes.
Advanced In Vitro and Organoid Models for Mechanistic Investigations
To gain a more profound understanding of hyoscyamine's mechanism of action, researchers are moving beyond traditional two-dimensional (2D) cell cultures to more physiologically relevant models. These advanced models aim to better replicate the complex microenvironment of human tissues.
3D Cell Culture and Organ-on-a-Chip Systems for Receptor Research
Three-dimensional (3D) cell culture systems, such as spheroids and organoids, offer a more accurate representation of in vivo tissues by allowing cells to interact with each other and the extracellular matrix in a more natural manner. nih.govmdpi.com These models are increasingly being used in drug discovery to study cellular responses to various compounds. nih.govmdpi.com For hyoscyamine research, 3D cultures of neuronal or smooth muscle cells could provide a more accurate platform to study its interaction with muscarinic acetylcholine (B1216132) receptors and the subsequent downstream signaling pathways.
Organ-on-a-chip (OOC) technology represents a further leap in mimicking human physiology. mdpi.com These microfluidic devices contain living cells in continuously perfused microchambers, recreating the structural and functional characteristics of tissues and organs. mdpi.com An OOC model of the gut or the neuromuscular junction could be invaluable for detailed mechanistic investigations of hyoscyamine's effects on these systems, providing insights that are not achievable with conventional in vitro methods. Although the direct application of these technologies to study hyoscyamine is in its early stages, their potential to revolutionize our understanding of its pharmacology is significant.
Table 2: Comparison of In Vitro Models for Hyoscyamine Research
| Model Type | Description | Advantages for Hyoscyamine Research | Limitations |
| 2D Cell Culture | Cells grown in a monolayer on a flat surface. | High-throughput screening, cost-effective. | Lacks physiological relevance, altered cell morphology and signaling. |
| 3D Cell Culture (Spheroids/Organoids) | Self-assembled 3D cell aggregates. nuvisan.commdpi.com | More accurately mimics tissue architecture and cell-cell interactions. nuvisan.com | Can have necrotic cores, may lack vascularization. |
| Organ-on-a-Chip | Microfluidic devices with living cells mimicking organ function. mdpi.com | Recreates physiological microenvironment, allows for real-time monitoring. | Complex fabrication, potential for compound absorption by device materials. biorxiv.org |
This table provides a comparative overview of different in vitro models and their potential applications and limitations in the context of hyoscyamine research.
Stem Cell-Derived Model Systems for Comprehensive Pharmacological Profiling
The advent of human induced pluripotent stem cell (iPSC) technology has opened up new avenues for drug discovery and toxicology. nih.gov iPSCs can be generated from patient-specific somatic cells and differentiated into various cell types, such as neurons and cardiomyocytes, providing a powerful tool for personalized medicine and for studying disease mechanisms in a human-relevant context. nih.govnih.govnih.gov
For hyoscyamine hydrochloride, iPSC-derived models offer an unprecedented opportunity for comprehensive pharmacological profiling. By using iPSC-derived neurons, researchers can investigate the compound's effects on neuronal signaling and potential neurotoxicity with greater accuracy than animal models. asbmb.orgtechnologynetworks.com Similarly, iPSC-derived cardiomyocytes can be used to assess the cardiac safety profile of hyoscyamine and its potential arrhythmogenic effects. researchgate.net The use of these advanced human stem cell models will be crucial in elucidating the full spectrum of hyoscyamine's pharmacological and toxicological properties.
Q & A
Q. Advanced Research Focus
- Bioavailability : Hydrochloride salts generally exhibit higher aqueous solubility than sulfates, potentially enhancing absorption in in vivo models.
- Receptor binding : Both salts act as muscarinic acetylcholine receptor (mAChR) antagonists, but hydrochloride’s dissociation kinetics may differ due to counterion effects. Validate using radioligand displacement assays (e.g., [³H]-N-methylscopolamine binding) .
- Toxicity profiles : Compare LD50 values across salt forms in rodent models, noting differences in metabolic clearance pathways .
What strategies resolve contradictions in reported receptor binding affinities of Hyoscyamine hydrochloride across studies?
Q. Advanced Research Focus
- Assay standardization : Use homogeneous cell lines (e.g., CHO-K1 expressing human M3 receptors) to minimize variability.
- Data normalization : Express binding affinity (Ki) relative to atropine as a reference standard.
- Cluster analysis : Hierarchical clustering (as in MRGPRX2 screening) can identify off-target interactions with adrenergic or histaminergic receptors, explaining divergent results .
What are the optimal chromatographic conditions for quantifying Hyoscyamine hydrochloride in biological matrices?
Q. Basic Research Focus
- Column : Silica-based C18 column (5 µm, 250 × 4.6 mm).
- Mobile phase : Acetonitrile:phosphate buffer (20:80 v/v, pH 3.0) with 0.1% triethylamine for improved peak symmetry.
- Detection : UV absorbance at 210 nm or tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity in plasma/brain homogenates .
How should researchers address discrepancies in Hyoscyamine hydrochloride’s solubility data across compendial sources?
Q. Advanced Research Focus
- Source comparison : Cross-reference USP-NF monographs (e.g., Hyoscyamine sulfate solubility in ethanol:water mixtures) with experimental data for the hydrochloride form .
- Experimental validation : Use shake-flask method with HPLC quantification under controlled temperature (25°C ± 0.5°C).
- Counterion effects : Compare hydrochloride’s solubility with hydrobromide (CAS 306-03-6) to isolate salt-specific trends .
What safety protocols are essential for handling Hyoscyamine hydrochloride in laboratory settings?
Q. Basic Research Focus
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for powder handling; hydrochloride salts may release HCl vapor under heat.
- Waste disposal : Follow EPA guidelines for alkaloid waste, neutralizing with 1M NaOH before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
